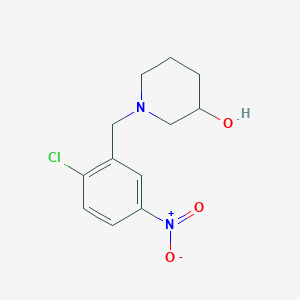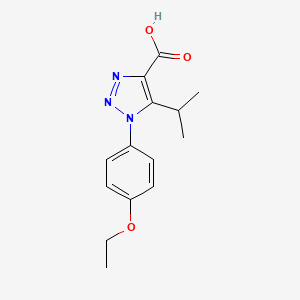
2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as HMIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMIT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : A study presented a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This process involved epoxidation and subsequent reactions to produce various derivatives, including amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Structural and Crystallographic Analysis : Research on N-aminoimides, closely related to your compound of interest, involved synthesizing new compounds and analyzing their crystal structures. This study provided insights into the molecular structures and interactions of these derivatives (Struga, Mirosław, Wawrzycka-Gorczyca, Kossakowski, & Kozioł, 2007).
Polysubstituted Isoindole-1,3-Dione Analogues : Another synthesis study created new polysubstituted isoindole-1,3-dione analogues. This involved various chemical reactions including epoxidation and dichloroketene addition, contributing to the development of novel compounds (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).
Photophysical Properties
- Excited-State Intramolecular Proton Transfer Chromophores : A study investigated the photophysical behavior of chromophores derived from compounds similar to 2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. This research is significant in understanding the solvent-sensitive fluorescent properties of these dyes (Deshmukh & Sekar, 2015).
Novel Applications
Antibacterial Properties : A study synthesized and screened various compounds related to your compound for their antibacterial properties, demonstrating potential chemotherapeutic applications (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
- anticancer activity and structure-activity relationships. This study provided insights into how different functional groups impact the anticancer efficacy of these compounds (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).
Molecular and Crystallographic Characterization
Structural and Theoretical Study : A detailed structural and theoretical analysis of norcantharidine derivatives, closely related to the compound , was conducted. This study highlighted the importance of minor structural differences and their impact on molecular interactions and packing modes (Tan, Liu, Hei, Yang, He, Guo, & Xing, 2020).
Characterization of Isoindoline-1,3-Dione Derivatives : Utilizing 1D and 2D NMR spectroscopy, the structure of isoindoline-1,3-dione derivatives was characterized, emphasizing the role of spectroscopic methods in confirming molecular structures (Dioukhane, Aouine, Nakkabi, Boukhssas, Faraj, & Alami, 2021).
Propiedades
IUPAC Name |
2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-6-7-10-11(8-9)15(19)16(14(10)18)12-4-2-3-5-13(12)17/h2-6,10-11,17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKAWOXNBCSHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)


![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)
![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)
